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Compound of Interest

Compound Name: 1-(5-Bromopyridin-2-yl)piperazine

Cat. No.: B1286014 Get Quote

Technical Guide: 1-(5-Bromopyridin-2-
yl)piperazine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis,

and biological significance of 1-(5-Bromopyridin-2-yl)piperazine, a key intermediate in the

development of novel therapeutics.

Core Compound Data
1-(5-Bromopyridin-2-yl)piperazine is a versatile heterocyclic compound widely utilized in

medicinal chemistry and pharmaceutical research. Its structure, featuring a bromopyridine

moiety linked to a piperazine ring, makes it a valuable scaffold for the synthesis of a diverse

range of biologically active molecules.
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Parameter Value Reference

Molecular Formula C₉H₁₂BrN₃ [1][2]

Molecular Weight 242.12 g/mol [1][2]

CAS Number 957063-00-2

Appearance Off-white to pale yellow solid

Purity ≥97%

Synthetic Protocol
The synthesis of 1-(5-Bromopyridin-2-yl)piperazine is typically achieved through a

nucleophilic aromatic substitution (SNAr) reaction. This protocol outlines a general procedure

based on established methods for similar pyridylpiperazine derivatives.

Experimental Protocol: Synthesis of 1-(5-Bromopyridin-
2-yl)piperazine
Objective: To synthesize 1-(5-Bromopyridin-2-yl)piperazine from 2,5-dibromopyridine and

piperazine.

Materials:

2,5-Dibromopyridine

Piperazine (anhydrous)

Potassium carbonate (K₂CO₃)

Acetonitrile (anhydrous)

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10965793/
https://www.chemicalbook.com/synthesis/2-1-piperazinyl-pyrimidine.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC10965793/
https://www.chemicalbook.com/synthesis/2-1-piperazinyl-pyrimidine.htm
https://www.benchchem.com/product/b1286014?utm_src=pdf-body
https://www.benchchem.com/product/b1286014?utm_src=pdf-body
https://www.benchchem.com/product/b1286014?utm_src=pdf-body
https://www.benchchem.com/product/b1286014?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1286014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Silica gel for column chromatography

Procedure:

To a stirred solution of piperazine (4 equivalents) in anhydrous acetonitrile, add potassium

carbonate (2 equivalents).

Add 2,5-dibromopyridine (1 equivalent) to the reaction mixture.

Heat the mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The reaction

progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature and filter to remove

inorganic salts.

Concentrate the filtrate under reduced pressure to remove the solvent.

Dissolve the residue in ethyl acetate and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel, eluting with a

gradient of ethyl acetate in hexanes to afford 1-(5-Bromopyridin-2-yl)piperazine as a solid.

Biological Significance and Applications
1-(5-Bromopyridin-2-yl)piperazine serves as a crucial building block in the synthesis of

compounds targeting the central nervous system (CNS). Piperazine derivatives are known to

interact with a variety of neurotransmitter receptors, including serotonin (5-HT) and dopamine

receptors, making them attractive for the development of antipsychotics, antidepressants, and

anxiolytics.

The bromopyridine component of the molecule provides a reactive handle for further chemical

modifications, such as cross-coupling reactions, allowing for the creation of diverse chemical

libraries for drug screening.
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Representative Biological Assays
The following are representative protocols for assays that can be used to evaluate the

biological activity of derivatives of 1-(5-Bromopyridin-2-yl)piperazine.

Experimental Protocol: Serotonin Receptor Binding
Assay
Objective: To determine the binding affinity of a test compound for the 5-HT₂ₐ receptor.

Method: Radioligand displacement assay.

Procedure:

Prepare cell membranes from a cell line expressing the human 5-HT₂ₐ receptor.

Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g.,

[³H]ketanserin) and varying concentrations of the test compound.

After incubation, separate the bound and free radioligand by rapid filtration through glass

fiber filters.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the concentration of the test compound that inhibits 50% of the specific binding of

the radioligand (IC₅₀ value).

Determine the equilibrium dissociation constant (Kᵢ) for the test compound using the Cheng-

Prusoff equation.

Experimental Protocol: Dopamine D2 Receptor
Functional Assay
Objective: To assess the agonist or antagonist activity of a test compound at the dopamine D₂

receptor.

Method: cAMP accumulation assay.
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Procedure:

Culture a cell line co-expressing the human dopamine D₂ receptor and a cAMP-responsive

reporter gene (e.g., luciferase).

Pre-treat the cells with the test compound at various concentrations.

Stimulate the cells with a known D₂ receptor agonist (e.g., quinpirole) in the presence of a

phosphodiesterase inhibitor.

After incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence).

For antagonists, a decrease in the agonist-induced signal will be observed. For agonists, an

increase in signal will be seen in the absence of a stimulating agonist.

Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from the concentration-

response curves.

Signaling Pathway
Derivatives of 1-(5-Bromopyridin-2-yl)piperazine often target G-protein coupled receptors

(GPCRs) such as the dopamine D₂ receptor. The diagram below illustrates a simplified

signaling pathway for the D₂ receptor, which is coupled to an inhibitory G-protein (Gαi).
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Caption: Dopamine D2 Receptor Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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